molecular formula C7H12N2O4 B13780783 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)

2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)

Cat. No.: B13780783
M. Wt: 188.18 g/mol
InChI Key: SJDNIINUMLYOLN-BYPYZUCNSA-N
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Description

2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a cyclic dipeptide derivative characterized by a piperazinedione core substituted with two hydroxymethyl groups at position 3 and a methyl group at position 6. The (6S) stereochemistry confers distinct spatial and electronic properties, influencing its biological interactions and physicochemical behavior.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1

InChI Key

SJDNIINUMLYOLN-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1C(=O)NC(C(=O)N1)(CO)CO

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(CO)CO

Origin of Product

United States

Preparation Methods

Formation of the Piperazinedione Ring

The piperazinedione ring is typically formed by cyclization of suitable diamine precursors with diacid derivatives. Commonly, amino acid derivatives or hydantoin analogues serve as starting materials. The cyclization can be induced by heating under controlled conditions, often in the presence of water and at elevated pressures to facilitate ring closure and dehydration.

For example, hydantoin derivatives can be converted into piperazinediones by heating in aqueous media at temperatures ranging from 100°C to 200°C under elevated pressure (0.2 to 20 bar above water vapor pressure), which promotes cyclization with good yields.

Parameter Typical Range/Condition
Temperature 100°C to 200°C (preferably 140-180°C)
Pressure 0.2 to 20 bar above water vapor pressure
Solvent Water with possible additives (e.g., ammonia)
Reaction Time Variable, typically several hours

Introduction of Hydroxymethyl Groups

Hydroxymethylation at the 3-position is generally achieved by reaction with formaldehyde under basic conditions. This step introduces two hydroxymethyl substituents on the piperazinedione ring, enhancing solubility and reactivity. The reaction conditions typically involve:

  • Use of formaldehyde (aqueous solution or paraformaldehyde).
  • A base such as sodium hydroxide or an amine base.
  • Controlled temperature to avoid side reactions.

This hydroxymethylation is a key functionalization step that must be carefully controlled to avoid over- or under-substitution.

Methylation at the 6-Position

The methyl group at the 6-position is introduced via alkylation reactions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction typically proceeds under:

  • Basic conditions to deprotonate the nitrogen or carbon site.
  • Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Controlled temperature to achieve selective methylation without side reactions.

Stereochemical Control

The (6S) stereochemistry is crucial for the compound’s biological activity. Stereochemical control can be achieved by:

  • Using chiral starting materials such as L-amino acids or their derivatives.
  • Employing chiral catalysts or auxiliaries during cyclization or alkylation steps.
  • Careful purification and characterization to isolate the desired stereoisomer.

Industrial and Laboratory Scale Preparation

Industrial methods optimize the above steps to maximize yield and purity. This includes:

  • Use of catalysts to accelerate cyclization and functionalization.
  • Precise temperature and pressure control in reactors.
  • Recycling of solvents and unreacted starting materials.
  • Crystallization techniques to purify the final product.

A typical industrial process might involve the direct conversion of hydantoin derivatives to the piperazinedione core under pressurized aqueous conditions, followed by sequential hydroxymethylation and methylation steps.

Comparative Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Cyclization Hydantoin derivative, water, heat, pressure (100-200°C, 0.2-20 bar) Ring formation Elevated pressure improves yield
Hydroxymethylation Formaldehyde, base (NaOH or amines), mild heat Introduce hydroxymethyl groups Control to avoid over-substitution
Methylation Methyl iodide or dimethyl sulfate, base, aprotic solvent (DMF, DMSO) Introduce methyl group Stereochemical integrity critical
Stereochemical control Chiral precursors or catalysts Obtain (6S) isomer Essential for biological activity

Research Findings and Yields

  • The conversion of hydantoin derivatives to piperazinediones under aqueous pressurized conditions yields up to 85% of the desired product.
  • Hydroxymethylation and methylation steps require optimization to maintain stereochemical purity and avoid side reactions.
  • Industrial processes emphasize recycling and purity control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound : 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) 3,3-bis(hydroxymethyl), 6-methyl C7H12N2O4 High hydrophilicity due to hydroxymethyl groups; potential solubility advantages -
(3S,6S)-3,6-Bis(hydroxymethyl)-2,5-piperazinedione 3,6-bis(hydroxymethyl) C6H10N2O4 Enhanced aqueous solubility; used in peptide synthesis
(3R,6S)-3-(Hydroxymethyl)-6-isopropyl-2,5-piperazinedione 3-hydroxymethyl, 6-isopropyl C8H14N2O3 Increased lipophilicity; stereospecific interactions
2,5-Piperazinedione,3,6-bis(2-methylpropyl)- 3,6-bis(isobutyl) C12H22N2O2 Antifungal activity against Aspergillus flavus and Alternaria macrospora
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 3-benzyl, 6-methyl C12H14N2O2 Aromatic substituent enhances membrane permeability
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The target compound’s dual hydroxymethyl groups enhance water solubility compared to analogs with alkyl or aromatic substituents (e.g., isobutyl or benzyl groups). This property is critical for applications requiring systemic delivery or formulation stability .
  • Stereochemical Influence : The (6S) configuration distinguishes it from analogs like (3R,6S)-3-(hydroxymethyl)-6-isopropyl-2,5-piperazinedione, where stereochemistry affects binding to biological targets such as enzymes or receptors .
  • Biological Activity: Analogs with bulky substituents (e.g., 3,6-bis(isobutyl)) exhibit notable antifungal activity, likely due to hydrophobic interactions with fungal cell membranes . The target compound’s hydroxymethyl groups may instead favor interactions with polar biological targets.

Pharmacological and Functional Comparisons

Antifungal Activity:
  • 3,6-Bis(isobutyl) Derivative : Demonstrated 85% inhibition of Aspergillus flavus ATCC 22546 at 1 mg/mL, attributed to its lipophilic isobutyl groups disrupting fungal membranes .
Metabolic Stability:

Biological Activity

2,5-Piperazinedione, 3,3-bis(hydroxymethyl)-6-methyl-, (6S)-(9CI) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Name : 2,5-Piperazinedione, 3,3-bis(hydroxymethyl)-6-methyl-, (6S)-(9CI)
  • CAS Number : 732275-30-8
  • Molecular Formula : C7H12N2O4
  • Molecular Weight : 188.18 g/mol

This compound belongs to the family of piperazine derivatives, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of piperazinedione exhibit notable anticancer activity. For instance, a study highlighted the effectiveness of ferrocenyl analogues of piperazinedione in inhibiting multidrug resistance (MDR) proteins like ABCB1 and ABCG2. These compounds were shown to significantly impede cellular transport mechanisms associated with drug resistance, thereby enhancing the efficacy of chemotherapeutic agents against various cancer cell lines .

Inhibition of DNA Synthesis

Another study focused on a related piperazinedione compound (NSC-135758), which selectively inhibited DNA synthesis in leukemia cells (L1210/0 and L1210/CPA). The compound demonstrated comparable in vivo efficacy against drug-resistant leukemia strains, indicating its potential as a therapeutic agent in overcoming drug resistance in cancer treatment .

Antimicrobial Activity

Piperazinediones have also been studied for their antimicrobial properties. A recent investigation revealed that certain piperazine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics like gentamycin, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the cytotoxic effects of various piperazinedione derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents displayed enhanced cytotoxicity, particularly against resistant cell lines. Cell cycle analysis revealed that these compounds induced apoptosis by arresting cells in the G2/M phase, preventing mitotic division .

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial efficacy, several piperazine derivatives were tested against common pathogens. The results showed that specific derivatives had MIC values as low as 8 μg/mL against E. coli and Staphylococcus aureus, demonstrating their potential as broad-spectrum antimicrobial agents .

Table 1: Biological Activity Summary of Piperazinedione Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
NSC-135758DNA Synthesis InhibitionL1210/0 LeukemiaN/A
Ferrocenyl AnaloguesMDR InhibitionVarious Cancer Cell LinesIC50 ~10 μM
Piperazine Derivative (Compound 6d)AntibacterialE. coli8 μg/mL
Piperazine Derivative (Compound 4)AntibacterialS. aureus16 μg/mL

Q & A

Q. What synthetic methodologies are validated for producing 2,5-Piperazinedione derivatives with precise stereochemical control?

Answer:

  • Cyclization of dipeptide precursors : Linear dipeptides containing hydroxymethyl and methyl substituents are cyclized under mild acidic or basic conditions. For example, cyclocondensation of (S)-3-(hydroxymethyl)-6-methyl-diketopiperazine precursors in ethanol/water at 60°C achieves >85% yield .
  • Solid-phase synthesis : Enables regioselective introduction of substituents. Use Fmoc-protected amino acids and orthogonal deprotection strategies to avoid side reactions .
  • Critical parameters : pH control (6.5–7.5), temperature (<70°C), and solvent polarity (e.g., DMF for solubility).

Q. Which analytical techniques are essential for confirming the stereochemical purity of the 6S configuration?

Answer:

  • Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol (80:20) mobile phase; retention time deviation <0.2 min indicates enantiomeric excess >98% .
  • Vibrational Circular Dichroism (VCD) : Provides absolute configuration validation by comparing experimental spectra with DFT-simulated data .
  • X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., hydroxymethyl group spatial arrangement) .

Q. How do hydroxymethyl and methyl substituents influence solubility and crystallinity?

Answer:

  • Hydrophilicity : Hydroxymethyl groups enhance aqueous solubility (e.g., 12 mg/mL in PBS vs. 3 mg/mL for non-hydroxylated analogs) .
  • Crystallinity : Methyl groups at C6 promote crystalline lattice formation, facilitating X-ray analysis. Amorphous forms dominate when substituents are bulky .

Advanced Research Questions

Q. What experimental designs address contradictions in bioactivity data for diketopiperazine analogs?

Answer:

  • Comparative SAR studies : Test structurally related compounds (Table 1) under standardized assays (e.g., antifungal activity via microbroth dilution). For example, 3,6-bis(2-methylpropyl)- analogs show MIC = 32 µg/mL against Aspergillus flavus, while hydroxymethyl variants exhibit reduced potency .
  • Control variables : Maintain consistent pH, temperature, and cell density in bioassays to isolate substituent effects .

Q. Table 1: Bioactivity of Selected Diketopiperazines

CompoundSubstituentsAntifungal MIC (µg/mL)Reference
3,6-Bis(2-methylpropyl)-Hydrophobic32
3,3-Bis(hydroxymethyl)-6-methyl-Polar>128

Q. How can computational modeling predict enzymatic interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 (CYP51). Key interactions: Hydrogen bonding between hydroxymethyl groups and heme propionate .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns. RMSD values >2 Å suggest weak binding .
  • Limitations : Overestimates affinity for hydrophilic pockets; validate with ITC (isothermal titration calorimetry).

Q. What protocols resolve discrepancies in stereochemical assignments for similar derivatives?

Answer:

  • Cross-validation : Combine NMR (NOESY for spatial proximity), VCD, and single-crystal XRD. For example, conflicting 6S/6R assignments in literature were resolved via NOESY correlations between C6 methyl and C3 hydroxymethyl protons .
  • Synthetic auxiliaries : Introduce chiral derivatizing agents (e.g., Mosher’s acid) to enhance NMR signal separation .

Methodological Notes

  • Stability testing : Store at -20°C under argon; degradation occurs via hydroxymethyl oxidation (t1/2 = 14 days at 25°C) .
  • Contradictory data mitigation : Replicate experiments across labs using identical batches and analytical standards .

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